3-(4-chlorophenyl)-2-ethyl-7-(1H-1,2,4-triazol-5-yl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one
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Overview
Description
This compound belongs to a class of heterocyclic molecules with a complex structure. Its name might seem daunting, but let’s break it down. The key features are:
Core Scaffold: The compound contains a pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one core. This fused ring system provides a unique framework for potential biological activity.
Substituents: It has a 4-chlorophenyl group and an ethyl group attached to the pyrazolo ring, along with a 1H-1,2,4-triazol-5-yl moiety.
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for this compound, but here’s a common one:
Condensation Reaction: Start with 4-chlorobenzaldehyde and ethyl hydrazinecarboxylate to form the pyrazolo ring.
Triazole Formation: Introduce the 1H-1,2,4-triazol-5-yl group via a triazole-forming reaction.
Cyclization: Cyclize the intermediate to obtain the final compound.
Industrial Production:: While not widely produced industrially, research labs synthesize it for biological studies.
Chemical Reactions Analysis
Reactions::
Oxidation: The compound can undergo oxidation at the pyrazolo ring nitrogen.
Reduction: Reduction of the triazole ring is possible.
Substitution: The chlorophenyl group can be substituted.
Cyclization: Intramolecular cyclization reactions are crucial for its formation.
Hydrazine derivatives: Used for pyrazolo ring formation.
Triazole precursors: For introducing the triazole group.
Chlorinating agents: To modify the phenyl group.
- The fully cyclized compound itself.
- Various intermediates during synthesis.
Scientific Research Applications
Medicinal Chemistry: Investigated as potential kinase inhibitors due to its structural resemblance to known CDK2 inhibitors.
Biological Studies: Used to probe cellular processes.
Materials Science:
Mechanism of Action
CDK2 Inhibition: It selectively inhibits CDK2, a critical regulator of cell cycle progression.
Apoptosis Induction: Alters cell cycle progression and induces apoptosis in cancer cells.
Comparison with Similar Compounds
Uniqueness: Its fused ring system sets it apart.
Similar Compounds: Related pyrazolo and triazolo derivatives.
Properties
Molecular Formula |
C18H13ClN8O |
---|---|
Molecular Weight |
392.8 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-4-ethyl-11-(1H-1,2,4-triazol-5-yl)-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
InChI |
InChI=1S/C18H13ClN8O/c1-2-12-14(10-3-5-11(19)6-4-10)16-23-22-15-13(27(16)25-12)7-8-26(17(15)28)18-20-9-21-24-18/h3-9H,2H2,1H3,(H,20,21,24) |
InChI Key |
RWKWBFDCHXXJIK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN2C3=C(C(=O)N(C=C3)C4=NC=NN4)N=NC2=C1C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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